molecular formula C15H14N2O3S B2830969 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920250-21-1

1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2830969
CAS No.: 920250-21-1
M. Wt: 302.35
InChI Key: GTCOXSGQXZAGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound featuring a unique structure that combines a benzo[d][1,3]dioxole moiety with a cyclopenta[d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Attachment of the benzo[d][1,3]dioxole moiety to a suitable precursor: This step involves the alkylation of a precursor molecule with the benzo[d][1,3]dioxole moiety.

    Cyclization and thioxo group introduction:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a dihydro derivative.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific biological activity.

Comparison with Similar Compounds

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one: Lacks the thioxo group, which may affect its biological activity.

    1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-thione: Contains an additional thione group, potentially altering its reactivity and biological properties.

Uniqueness: 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-15-16-14(21)10-2-1-3-11(10)17(15)7-9-4-5-12-13(6-9)20-8-19-12/h4-6H,1-3,7-8H2,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCOXSGQXZAGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.